molecular formula C15H26N2O4 B13247675 tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate

tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate

Cat. No.: B13247675
M. Wt: 298.38 g/mol
InChI Key: ULLKKQSXJMMVQZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate: is a synthetic organic compound with the molecular formula C15H26N2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a piperidine ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a piperidine derivative under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected amines and other derivatives .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may be involved in the development of new drugs or therapeutic agents.

Medicine: In medicine, derivatives of this compound may have potential applications in the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate is unique due to its specific structure, which includes both a piperidine ring and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl]carbamate

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-11-13(19)17-8-6-12(7-9-17)5-4-10-18/h10,12H,4-9,11H2,1-3H3,(H,16,20)

InChI Key

ULLKKQSXJMMVQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)CCC=O

Origin of Product

United States

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